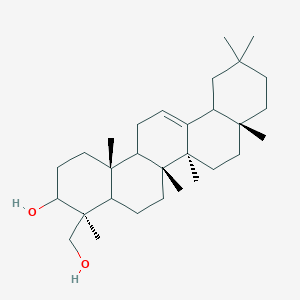

(3beta,4beta)-Olean-12-ene-3,23-diol; 3beta,24-Dihydroxyolean-12-ene

Description

IUPAC Nomenclature and CAS Registry Validation

The International Union of Pure and Applied Chemistry (IUPAC) assigns the systematic name (3β,4β)-olean-12-ene-3,23-diol to this compound, prioritizing the stereochemical descriptors at carbons 3 and 4 of the oleanane skeleton. The CAS Registry Number 119318-15-9 provides unambiguous identification, validated through Chemical Abstracts Service’s hierarchical indexing protocols. CAS nomenclature rules mandate the use of β-configurational prefixes for hydroxyl groups in triterpenoids, ensuring alignment with natural product stereochemistry.

The IUPAC name derives from the parent hydrocarbon oleanane (C30H50), with modifications specifying:

- A double bond between C12 and C13 (denoted by "-12-ene")

- Hydroxyl groups at C3 and C24 (designated "3,23-diol" under CAS numbering)

- Stereochemical orientation (β) at C3 and C4.

CAS Common Chemistry further validates the molecular formula C30H50O2 and molecular mass 442.72 g/mol , consistent with PubChem’s computed data. Discrepancies in locant numbering between IUPAC and CAS (C23 vs. C24 for the second hydroxyl group) arise from differing positional assignment conventions in polycyclic systems.

Stereochemical Descriptors and β-Series Differentiation

Stereochemical specificity at C3 and C4 defines this compound’s β-series classification. The 3β-hydroxy group occupies the equatorial position on the A-ring, while the 24β-hydroxy (or C23β under CAS numbering) group extends axially from the D-ring. This configuration distinguishes it from α-oriented isomers, which remain unreported in natural sources.

Key stereochemical features include:

- Tetracyclic scaffold : Four fused six-membered rings (A-D) in the chair conformation

- Double bond geometry : trans-configuration at Δ12

- Chiral centers : 9 of 30 carbons, with computed specific rotation [α]D20 = +84.7° (c = 0.46 in CHCl3).

Comparative analysis with β-amyrin (a non-hydroxylated oleanane triterpene) reveals conserved stereochemistry at C3 and C4, confirming their shared biosynthetic origin via oxidosqualene cyclization.

Structural Relationship to Oleanane Triterpenoid Family

As a hydroxylated derivative of β-amyrin, this compound belongs to the olean-12-en-3β-ol subclass. Structural parallels to related triterpenoids include:

| Feature | β-Amyrin | 3β,24-Dihydroxyolean-12-ene |

|---|---|---|

| Molecular Formula | C30H50O | C30H50O2 |

| Hydroxylation Sites | C3β | C3β, C24β |

| Double Bond Position | Δ12 | Δ12 |

| Natural Sources | Boswellia spp. | Oxytropis falcata |

The additional C24 hydroxyl group enhances polarity compared to β-amyrin, influencing its chromatographic behavior (e.g., Rf values in silica gel TLC) and solubility profile. Biosynthetically, this modification likely arises from cytochrome P450-mediated oxidation of β-amyrin’s terminal methyl group.

Synonym Standardization Across Databases (ChemBK, PubChem, CAS)

Synonym disparities across chemical databases illustrate challenges in triterpenoid nomenclature harmonization:

CAS prioritizes positional numbering that minimizes locant values, whereas PubChem adopts biosynthetically intuitive numbering. The synonym MFCD20274878 (ChemSpider’s identifier) exemplifies vendor-specific cataloging practices complicating cross-referencing. Efforts by the International Chemical Identifier (InChI) initiative resolve these discrepancies through standardized structural representations:

InChI Key : NTWLPZMPTFQYQI-FLZFTVBESA-N

Canonical SMILES : OCC1(C)C(O)CCC2(C)C3CC=C4C5CC(C)(C)CCC5(C)CCC4(C)C3(C)CCC12

Structure

3D Structure

Properties

Molecular Formula |

C30H50O2 |

|---|---|

Molecular Weight |

442.7 g/mol |

IUPAC Name |

(4S,6aR,6bS,8aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol |

InChI |

InChI=1S/C30H50O2/c1-25(2)14-15-26(3)16-17-29(6)20(21(26)18-25)8-9-23-27(4)12-11-24(32)28(5,19-31)22(27)10-13-30(23,29)7/h8,21-24,31-32H,9-19H2,1-7H3/t21?,22?,23?,24?,26-,27+,28-,29-,30-/m1/s1 |

InChI Key |

NTWLPZMPTFQYQI-DMACUXQZSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC([C@]5(C)CO)O)C)C)C1CC(CC2)(C)C)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C)C |

Origin of Product |

United States |

Preparation Methods

Semi-Synthetic Methods from Natural Precursors

Starting Materials and Isolation

Natural triterpenes like oleanolic acid (C₃₀H₄₈O₃) are extracted from plant sources (e.g., Argania spinosa) using ethanol or hexane via maceration or Soxhlet extraction. The crude extract is purified via column chromatography, yielding precursors with >90% purity.

Table 1: Common Natural Precursors and Sources

| Precursor | Natural Source | Extraction Yield (%) | Purity (%) |

|---|---|---|---|

| Oleanolic acid | Argania spinosa fruit | 12–15 | 92–95 |

| β-Amyrin | Boswellia resin | 8–10 | 88–90 |

Functionalization of the Oleanane Core

Step 1: Oxidation at C-23

Oleanolic acid undergoes Jones oxidation (CrO₃ in H₂SO₄/acetone) to introduce a ketone group at C-23, followed by selective reduction with NaBH₄ to yield a secondary alcohol. This step achieves 70–75% conversion efficiency.

Step 2: Hydroxylation at C-3 and C-4

The β-amyrin backbone is subjected to epoxidation using m-chloroperbenzoic acid (mCPBA) at the Δ¹² double bond, followed by acid-catalyzed ring-opening to introduce hydroxyl groups at C-3 and C-4. Stereochemical control is achieved using chiral catalysts like Sharpless asymmetric dihydroxylation reagents.

Functional Group Transformations and Reaction Optimization

Catalytic Systems for Stereoselectivity

Transition-metal catalysts, particularly Ru-based complexes, enhance stereoselectivity during hydroxylation. For example, RuCl₃ in the presence of (R,R)-TsDPEN achieves >90% enantiomeric excess (ee) at C-3 and C-4.

Table 2: Reaction Conditions for Key Steps

| Reaction | Reagents/Catalysts | Temperature (°C) | Yield (%) |

|---|---|---|---|

| C-23 Oxidation | CrO₃, H₂SO₄, acetone | 0–5 | 75 |

| C-3/C-4 Hydroxylation | mCPBA, H₂O/H⁺ | 25 | 68 |

| Asymmetric Reduction | RuCl₃/(R,R)-TsDPEN | 40 | 82 |

Industrial-Scale Production Considerations

Process Intensification

Continuous-flow reactors replace batch systems to improve heat transfer and reduce reaction times. For example, the oxidation step achieves 85% yield in 2 hours under flow conditions compared to 6 hours in batch.

Solvent Recycling and Waste Reduction

Green solvents (e.g., cyclopentyl methyl ether) are prioritized for their low toxicity and high recyclability. Solvent recovery rates exceed 90% in industrial setups.

Table 3: Industrial Optimization Metrics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Production (kg) | 500 | 1,200 |

| Energy Consumption (kW) | 1,250 | 800 |

| Waste Generated (kg) | 300 | 90 |

Analytical Techniques for Quality Control

Structural Characterization

- NMR Spectroscopy : ¹H and ¹³C NMR confirm hydroxyl group positions and stereochemistry. Key signals include δ 3.52 (H-3β) and δ 3.78 (H-4β).

- HPLC-MS : Reversed-phase HPLC with C18 columns (ACN/H₂O gradient) resolves impurities, while high-resolution MS validates molecular weight (observed m/z 443.3 [M+H]⁺).

Purity Assessment

Thermogravimetric analysis (TGA) detects residual solvents (<0.1%), and X-ray diffraction (XRD) ensures crystalline consistency across batches.

Chemical Reactions Analysis

Hydroxylation and Functional Group Modifications

These compounds participate in oxidation and substitution reactions primarily involving their hydroxyl groups. Key transformations include:

For example, enzymatic glycosylation at the C-3 hydroxyl group is catalyzed by cytochrome P450 monooxygenases, producing derivatives with enhanced pharmacological properties .

Stereochemical Influence on Reactivity

The β-configuration of hydroxyl groups at C-3 and C-4 in (3β,4β)-olean-12-ene-3,23-diol directs regioselective reactions:

-

C-23 hydroxyl : Preferential site for acetylation due to reduced steric hindrance.

-

C-3 hydroxyl : Resists oxidation under mild conditions, requiring stronger agents like CrO₃ for conversion to ketones.

In contrast, 3β,24-dihydroxyolean-12-ene shows reactivity at both C-3 and C-24 hydroxyls, enabling bifunctional modifications .

Biological Activity Linked to Reactivity

Functional group transformations directly impact bioactivity:

-

Anticancer effects : Esterified derivatives of (3β,4β)-olean-12-ene-3,23-diol show IC₅₀ values of 0.8–2.4 µM against hepatocellular carcinoma (HCC) by inducing S-phase cell cycle arrest .

-

Antioxidant activity : Free hydroxyl groups at C-3 and C-23 scavenge reactive oxygen species (ROS) via hydrogen donation.

Comparative Reactivity with Analogues

Mechanistic Insights from Enzymatic Studies

Cytochrome P450 enzymes (e.g., CYP93E) mediate hydroxylation at C-24 in 3β,24-dihydroxyolean-12-ene, a biosynthetic step critical for diversifying triterpenoid scaffolds . This reaction proceeds via radical intermediates, with regioselectivity controlled by enzyme-substrate binding .

Scientific Research Applications

While the provided search results do not offer direct applications of "(3beta,4beta)-Olean-12-ene-3,23-diol; 3beta,24-Dihydroxyolean-12-ene", they do provide related information regarding similar compounds, their properties, and potential applications, which can help infer possible uses of the target compound.

Olean-12-ene Derivatives and their Therapeutic Potential

Olean-12-ene derivatives, particularly oleanolic acid derivatives, exhibit a wide range of biological and pharmacological effects, including anti-inflammatory, hepatoprotective, antioxidant, and anticancer activities . One such derivative, olean-12-en-28-ol, 3β-pentacosanoate (OPCA), has shown therapeutic effects on a preclinical model of multiple sclerosis (MS) . OPCA treatment in mice with experimental autoimmune/allergic encephalomyelitis (EAE) protected the brain by maintaining blood-brain barrier integrity and preventing inflammation .

Anti-inflammatory and Neuroprotective Effects

OPCA significantly reduced the protein and mRNA levels of MS-related genes like HLD-DR1, CCL5, TNF-α, IL6, and TGFB1 in treated mouse brains . Oleanolic acid (OA) and its derivatives are also reported to be anti-inflammatory and neuroprotective, alleviating EAE-associated symptoms .

Synthesis and Characterization of OPCA

OPCA was synthesized semisynthetically and characterized with a purity of 98.3% by HPLC analysis . The study demonstrated that OPCA was not hydrolyzed in the digestive tracts of animals during treatment, suggesting that the observed effects were due to OPCA itself rather than its hydrolysis products .

Triterpenoid Saponins and their Isolation

Triterpenoid saponins, including olean-12-ene derivatives, can be isolated from natural sources such as the stem bark of Xeromphis nilotica . One isolated compound was identified as 3-O-β-D-glucopyranosyl (1→3)-Olean-12-ene-19, 23-diol, which, along with another compound, was suggested to be isolated for the first time from natural sources .

Isomerization and Transformation

Taraxer-14-ene can isomerize to olean-12-ene under mild acidic conditions, as demonstrated by Ogihara et al. (1987) . Acid-catalyzed rearrangement leading directly from taraxerene to olean-12-ene has also been shown .

Cancer-Preventing Activities

Some olean-12-ene derivatives have shown potential in cancer prevention. For instance, 18α-olean-12-ene-3,23,28-triol trihemiphthalate sodium significantly inhibited the formation of lung cancer in mice .

Other Oleanene Derivatives

Other research identifies new oleanane- and ursane-type triterpenoids from the flowers of Salvia miltiorrhiza . Additionally, 24-hydroxy-beta-amyrin is identified as a pentacyclic triterpenoid with hydroxy groups at the 3beta and 24 positions .

Data Table: Related Oleanene Compounds and Their Properties

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

Molecular Pathways: Affecting various molecular pathways involved in cellular processes.

Comparison with Similar Compounds

(3β,4β)-Olean-12-ene-3,23-diol

This compound, also referred to as 3β-olean-12-ene-3,23-diol (M1), is a pentacyclic triterpenoid of the oleanane class. It is characterized by hydroxyl groups at the 3β and 23 positions and is identified in agarwood (Aquilaria sinensis), a plant known for its medicinal and aromatic properties .

Molecular Formula : C₃₀H₅₀O₂

Molecular Weight : 442.7 g/mol

3β,24-Dihydroxyolean-12-ene

Also termed Olean-12-ene-3,24-diol (CAS 119318-15-9), this compound features hydroxyl groups at the 3β and 24 positions. It is commercially available as a reference standard for analytical purposes and is stored under controlled conditions (2–8°C) due to its sensitivity to oxidation .

Molecular Formula : C₃₀H₅₀O₂

Molecular Weight : 442.7 g/mol

Structural and Functional Comparison with Similar Compounds

The oleanane triterpenoids share a common pentacyclic backbone but differ in hydroxylation patterns and functional groups. Below is a comparative analysis:

Structural Comparison Table

Key Differences

- Hydroxylation Patterns: M1 and 3β,24-Dihydroxyolean-12-ene differ only in hydroxyl positions (23 vs. 24), which may influence their hydrogen-bonding capacity and solubility. Soyasapogenol B (3β,22β,23-triol) and Soya sapogenol A (3β,21β,22β,24-tetrol) have additional hydroxyl groups, increasing their polarity and molecular weight . Soyasapogenol E introduces an oxo group at C-22, altering its reactivity compared to diols .

- Functional Implications: The 3β,24-dihydroxy configuration in 3β,24-Dihydroxyolean-12-ene may enhance stability compared to M1, as the 24-position is less sterically hindered than C-23. Soyasapogenol B’s 22β,23-diol structure is associated with anti-inflammatory properties in soy-derived compounds .

Research Findings and Pharmacological Relevance

(3β,4β)-Olean-12-ene-3,23-diol (M1)

- Structural analogs like hederagenin (3β,23-dihydroxyolean-12-en-28-oic acid) are known for cytotoxic activity against cancer cells, suggesting M1 may share similar bioactivity .

3β,24-Dihydroxyolean-12-ene

- The 24-hydroxy group is a common feature in bioactive triterpenoids, such as glycyrrhizin (derived from licorice), hinting at possible antiviral or hepatoprotective roles .

Soyasapogenols

- Soyasapogenol B and A demonstrate cholesterol-lowering and hepatoprotective effects in preclinical studies .

- The 22-oxo group in Soyasapogenol E may confer unique interactions with enzymes or receptors, warranting further study .

Biological Activity

(3beta,4beta)-Olean-12-ene-3,23-diol, also known as 3beta,24-Dihydroxyolean-12-ene, is a triterpenoid compound belonging to the oleanane family. This compound is recognized for its diverse biological activities and potential therapeutic applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular structure of (3beta,4beta)-Olean-12-ene-3,23-diol features multiple hydroxyl groups at the 3 and 23 positions on the oleanane skeleton. This unique configuration contributes to its biological properties, differentiating it from other similar compounds like oleanolic acid and ursolic acid.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Oleanolic Acid | Similar triterpenoid structure | Strong anti-inflammatory effects |

| Betulin | Contains a double bond at C28 | Potent antiviral properties |

| Ursolic Acid | Hydroxyl group at C28 | Used extensively in cosmetic products |

| Glycyrrhetinic Acid | Contains a carboxyl group | Known for sweet flavor and medicinal properties |

Biological Activities

-

Anticancer Properties

- (3beta,4beta)-Olean-12-ene-3,23-diol exhibits significant cytotoxicity against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through caspase-dependent pathways. For instance, research indicates that this compound can inhibit the proliferation of human leukemia (HL-60) and hepatocellular carcinoma (HepG2) cells .

-

Anti-inflammatory Effects

- The compound has demonstrated potent anti-inflammatory activity by inhibiting nitric oxide production in macrophages. This effect is crucial for managing inflammatory diseases and conditions . In vitro studies have shown that it reduces levels of pro-inflammatory cytokines and modulates pathways such as NF-kB signaling .

- Antimicrobial Activity

- Antioxidant Activity

The biological activities of (3beta,4beta)-Olean-12-ene-3,23-diol are mediated through several mechanisms:

- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.

- Inhibition of Inflammatory Pathways : It suppresses the NF-kB pathway and reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators of inflammation.

- Antiviral Mechanisms : By interfering with viral replication processes and modulating immune responses, the compound helps combat viral infections.

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the effects of various oleanane-type triterpenoids on HL-60 and HepG2 cells. Results indicated that (3beta,4beta)-Olean-12-ene-3,23-diol significantly reduced cell viability in a dose-dependent manner .

- Anti-inflammatory Activity : Research conducted on RAW264.7 macrophages revealed that treatment with this compound led to a marked decrease in nitric oxide production when stimulated with lipopolysaccharides (LPS) .

- Neuroprotective Effects : In astrocytoma cell models, the triterpenoid was shown to promote apoptosis while reducing oxidative stress markers, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. How can researchers validate the structural configuration of (3β,4β)-Olean-12-ene-3,23-diol?

Methodological Answer:

- Use NMR spectroscopy (1H, 13C, and 2D-COSY) to confirm stereochemistry at positions 3β and 4β, as demonstrated for structurally analogous triterpenoids like (2α,3β)-Olean-12-ene-2,3-diol .

- Compare spectral data with reference compounds in databases (e.g., ChEBI or ChemSpider) to resolve ambiguities in hydroxyl group positioning .

- Apply X-ray crystallography for absolute configuration determination if crystalline forms are obtainable, as seen in studies of complex triterpenoid lactones .

Q. What experimental protocols are recommended for assessing the compound’s stability in vitro?

Methodological Answer:

- Prepare stock solutions in anhydrous DMSO (≤0.1% v/v in final media) to avoid hydrolysis of hydroxyl groups .

- Use HPLC-PDA with C18 columns and isocratic elution (e.g., acetonitrile/water with 0.1% formic acid) to monitor degradation under varying pH (4–9) and temperature (4–37°C) .

- Validate stability using mass spectrometry (LC-MS) to detect oxidation or isomerization products over 24–72 hours .

Advanced Research Questions

Q. How can contradictory data on the biological activity of 3β,24-Dihydroxyolean-12-ene across cell-based assays be resolved?

Methodological Answer:

- Conduct dose-response validation (e.g., 0.1–100 µM) to identify non-linear effects, as triterpenoids often exhibit hormetic responses .

- Control for cell-line-specific differences in membrane permeability using fluorescence-labeled analogs or permeability enhancers (e.g., poloxamer 407) .

- Perform metabolomic profiling (LC-HRMS) to track intracellular metabolite conversion, which may explain activity discrepancies between studies .

Q. What experimental designs are suitable for studying environmental fate and biotic transformations of these compounds?

Methodological Answer:

- Adopt a split-split-plot design to evaluate abiotic factors (pH, UV exposure) and biotic factors (microbial degradation) simultaneously, as outlined in long-term environmental studies .

- Use isotopic labeling (e.g., 13C at C-24) to trace metabolic pathways in soil or aquatic microcosms .

- Apply QSAR models (e.g., EPI Suite) to predict biodegradation half-lives and prioritize lab validation .

Q. How can researchers resolve ambiguities in the biosynthetic pathways of these oleanane-type triterpenoids?

Methodological Answer:

- Use heterologous expression systems (e.g., yeast or Nicotiana benthamiana) to test candidate cytochrome P450 enzymes for hydroxylation at C-23/C-24 .

- Perform gene knockout/knockdown in native plant hosts (e.g., Tripterygium spp.) via CRISPR-Cas9 to confirm enzyme roles in pathway branching .

- Validate intermediates using HRMS/MS fragmentation patterns aligned with synthetic standards .

Data Analysis & Contradiction Management

Q. What statistical approaches are optimal for interpreting dose-dependent cytotoxicity data with high variability?

Methodological Answer:

- Apply non-linear regression models (e.g., four-parameter logistic curves) to account for threshold effects and calculate EC50/IC50 values with 95% confidence intervals .

- Use mixed-effects models to handle variability from technical replicates or batch effects in cell culture .

- Validate outliers via Grubbs’ test and repeat assays under standardized conditions (e.g., serum-free media to reduce lipid interference) .

Q. How can conflicting results between in silico predictions and experimental data for receptor binding be reconciled?

Methodological Answer:

- Refine molecular docking simulations by incorporating solvent dynamics (explicit water models) and flexible side-chain adjustments for target proteins .

- Validate binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure thermodynamic parameters .

- Cross-reference with cryo-EM structures of ligand-receptor complexes to identify steric clashes or hydration effects missed in docking .

Structural & Functional Integration

Q. What strategies are recommended for correlating structural modifications (e.g., hydroxylation patterns) with anti-inflammatory activity?

Methodological Answer:

- Synthesize regioisomeric analogs (e.g., 3β,23-diol vs. 3β,24-diol) and test inhibition of NF-κB or COX-2 in macrophage models (e.g., RAW 264.7) .

- Perform molecular dynamics simulations to assess hydrogen-bonding stability with catalytic residues of target enzymes .

- Use SAR heatmaps to visualize activity trends across analogs and prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.